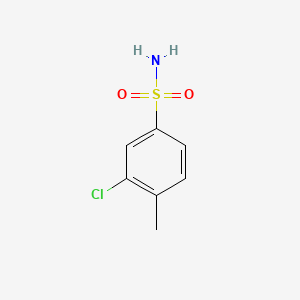

3-Chloro-4-methylbenzenesulfonamide

Description

Contextualization within the Benzenesulfonamide (B165840) Class

Benzenesulfonamides are a class of organic compounds characterized by a sulfonamide group directly attached to a benzene (B151609) ring. chemicalbook.com This structural arrangement is the cornerstone of a multitude of pharmacologically active agents. chemicalbook.com The benzenesulfonamide moiety is a key feature in drugs with diverse therapeutic applications, including diuretics, and treatments for type 2 diabetes. chemicalbook.com The versatility of the benzenesulfonamide core allows for chemical modifications that can fine-tune the biological activity of the resulting molecules, making them a prime target for drug discovery and development. chemicalbook.comresearchgate.net

3-Chloro-4-methylbenzenesulfonamide fits squarely within this class, featuring a benzene ring substituted with both a chloro and a methyl group in addition to the defining sulfonamide functional group. These substituents are expected to influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and electronic distribution, which in turn can modulate its biological activity and reactivity. The synthesis of related N-aryl benzenesulfonamides, such as N-(3-chlorophenyl)-4-methylbenzenesulfonamide, often involves the reaction of a corresponding benzenesulfonyl chloride with an appropriate amine, a common synthetic route for this class of compounds. nih.govnih.gov

Research Significance of the Sulfonamide Scaffold in Contemporary Chemical and Biological Sciences

The sulfonamide scaffold (-SO₂NH-) is a privileged structural motif in medicinal chemistry, forming the backbone of a vast array of therapeutic agents. nsf.govscbt.com The initial discovery of sulfonamide-containing compounds as antibacterial agents, known as sulfa drugs, revolutionized medicine. nih.gov Since then, the applications of the sulfonamide scaffold have expanded dramatically, with derivatives showing a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties. nih.govscbt.com

A significant area of research for sulfonamides is their role as enzyme inhibitors. chemicalbook.com For instance, many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. researchgate.net The sulfonamide group can coordinate to the zinc ion in the active site of these enzymes, leading to their inhibition. This mechanism is the basis for the use of sulfonamide inhibitors in the treatment of glaucoma and other conditions. researchgate.net

The research significance of the sulfonamide scaffold also extends to its use as a versatile building block in organic synthesis. The sulfonamide group can be readily introduced into molecules and can participate in a variety of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. nsf.gov Given this context, this compound, with its specific substitution pattern, represents a potentially valuable intermediate for the synthesis of novel, biologically active compounds. The presence of the chloro and methyl groups offers sites for further functionalization, allowing for the creation of libraries of derivatives for screening in drug discovery programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUUWNCFVUUNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292620 | |

| Record name | 3-chloro-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51896-27-6 | |

| Record name | 51896-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-P-TOLUENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 4 Methylbenzenesulfonamide and Its Derivatives

General Synthetic Pathways to Substituted Benzenesulfonamides

The construction of substituted benzenesulfonamides is a cornerstone of medicinal chemistry. These compounds are typically synthesized through the reaction of a sulfonyl chloride with an amine. nih.gov However, the challenges associated with handling and storing sulfonyl chlorides have spurred the development of alternative synthetic routes. nih.gov

Utilization of 4-Methylbenzenesulfonyl Chloride as a Key Precursor

4-Methylbenzenesulfonyl chloride, also known as tosyl chloride, is a widely used and commercially available reagent for the synthesis of sulfonamides. nih.govnsf.govgoogle.com It readily reacts with primary and secondary amines to form the corresponding N-substituted-4-methylbenzenesulfonamides. nih.govnsf.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. nih.govresearchgate.net

A common procedure involves dissolving 4-methylbenzenesulfonyl chloride in a suitable solvent, such as tetrahydrofuran (B95107) or dichloromethane, followed by the addition of the amine and a base like pyridine (B92270) or potassium carbonate. nih.govnsf.gov The reaction mixture is typically stirred at room temperature until completion. nih.govnsf.gov

For instance, the synthesis of N-allyl-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with allylamine (B125299) in the presence of aqueous potassium carbonate. nsf.gov Similarly, N-(3,4-methylenedioxybenzyl)-4-substituted-benzenesulfonamides can be synthesized by treating various p-substituted benzenesulfonyl chlorides with (3,4-methylenedioxy)benzylamine in the presence of aqueous sodium carbonate solution. nih.gov

The versatility of 4-methylbenzenesulfonyl chloride is further demonstrated in the synthesis of more complex structures. For example, it is a key starting material in a two-step synthesis of N-benzyl-4-methylbenzenesulfonamides, where it first reacts with a primary amine to form a 4-methylbenzenesulfonamide, which is then benzylated. nsf.gov

Facile Methodologies for N-Substituted 4-Methylbenzenesulfonamides

Researchers have developed various simplified and efficient methods for the synthesis of N-substituted 4-methylbenzenesulfonamides. One approach involves the direct reaction of 4-methylbenzenesulfonyl chloride with amines in the presence of a base. nih.govnih.gov For example, a series of N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides were synthesized by first reacting 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride to yield N-(4-methoxyphenethyl)benzenesulfonamide. nih.gov This intermediate was then treated with various alkyl or aralkyl halides in the presence of lithium hydride in N,N-dimethylformamide (DMF) to obtain the desired products. nih.gov

Another facile method involves a one-pot synthesis. For example, a one-pot process has been developed for the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide from 4-methylbenzenesulfonyl chloride. nsf.gov

The use of different reaction conditions can also facilitate the synthesis. For instance, various reaction conditions have been optimized for the synthesis of triazinyl-benzenesulfonamide conjugates, including using sodium carbonate in water at high temperatures or triethylamine (B128534) in water or DMF under reflux. nih.gov

Multicomponent Reactions in Sulfonamide Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation. rsc.orgacs.org

Several MCRs have been developed for the synthesis of sulfonamides. One such reaction involves the use of triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in a deep eutectic solvent, catalyzed by copper. rsc.org This method provides a sustainable route to sulfonamides. rsc.org

Another example is a three-component reaction involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide to produce sulfonamide-conjugated ketenimines. acs.org This reaction is highly atom-economical and stereoselective. acs.org Furthermore, an electrochemical one-pot synthesis of enaminyl sulfonate esters has been established, utilizing alkylamines, sulfur dioxide, and alcohols in a multicomponent reaction. acs.org

Targeted Synthesis of 3-Chloro-4-methylbenzenesulfonamide Core and Complex Derivatives

The specific synthesis of this compound requires precise control over the regiochemistry of the substitution on the benzene (B151609) ring.

Strategies for Regioselective Halogenation and Methylation

Achieving the desired 3-chloro-4-methyl substitution pattern on the benzenesulfonamide (B165840) core requires specific synthetic strategies. Direct chlorination of 4-methylbenzenesulfonamide would likely lead to a mixture of isomers. Therefore, a more controlled approach is necessary.

One strategy could involve starting with a pre-functionalized benzene ring. For example, starting with 3-chloro-4-methylaniline, one could perform a diazotization reaction followed by a Sandmeyer reaction with sulfur dioxide and a copper(I) chloride catalyst to introduce the sulfonyl chloride group. Subsequent reaction with ammonia (B1221849) would yield the desired this compound.

Alternatively, regioselective halogenation methods can be employed. The halogenation of arenes and heterocycles with N-halosuccinimides in fluorinated alcohols has been shown to provide good yields and high regioselectivity under mild conditions. nih.gov Another innovative approach involves the oxidative halodeboronation of N-aryl amides and ureas, which allows for the precise installation of a halogen at the ortho position. nih.gov

Formation of N-Linked Systems (e.g., N-(aryl)benzenesulfonamides, N-(alkyl/aralkyl)benzenesulfonamides)

The synthesis of N-substituted derivatives of this compound involves the formation of a nitrogen-carbon or nitrogen-aryl bond at the sulfonamide nitrogen.

N-(aryl)benzenesulfonamides: The synthesis of N-aryl sulfonamides is a significant area of research, with numerous methods developed. tandfonline.comresearchgate.net A common method involves the coupling reaction of a benzenesulfonyl chloride with a substituted aromatic amine. researchgate.net For instance, N-aryl substituted benzenesulfonamide derivatives have been synthesized by reacting benzenesulfonyl chloride with various substituted aromatic amines in a mixture of acetone (B3395972) and pyridine. researchgate.net Another approach utilizes nitroarenes as starting materials, which are converted to N-aryl sulfonamides through various catalytic protocols. tandfonline.com Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide has also been reported. tandfonline.com

N-(alkyl/aralkyl)benzenesulfonamides: The synthesis of N-alkyl or N-aralkyl benzenesulfonamides is typically achieved by reacting the parent sulfonamide with an alkyl or aralkyl halide in the presence of a base. nih.govnih.gov For example, N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides were synthesized by treating N-(4-methoxyphenethyl)benzenesulfonamide with various alkyl or aralkyl halides using lithium hydride as a base in DMF. nih.gov Similarly, N-ethyl/benzyl (B1604629)/4-fluorobenzyl-N-(3,4-methylenedioxybenzyl)-4-substituted-benzenesulfonamides were prepared by reacting the corresponding N-(3,4-methylenedioxybenzyl)-4-substituted-benzenesulfonamides with ethyl iodide, benzyl chloride, or 4-fluorobenzyl chloride in the presence of sodium hydride in DMF. nih.gov

Alternative methods for N-alkylation include using alcohols as alkylating agents in the presence of a catalyst, such as manganese dioxide, or employing trichloroacetimidates. organic-chemistry.org

Interactive Data Table of Synthetic Methods for N-Substituted Benzenesulfonamides

| Precursors | Reagents and Conditions | Product Type | Reference(s) |

| p-Substituted benzenesulfonyl chlorides, (3,4-methylenedioxy)benzylamine | Aqueous Na2CO3 | N-(3,4-methylenedioxybenzyl)-4-substituted-benzenesulfonamides | nih.gov |

| N-(3,4-methylenedioxybenzyl)-4-substituted-benzenesulfonamides, Alkyl/aralkyl halides | NaH, DMF | N-Alkyl/aralkyl-N-(3,4-methylenedioxybenzyl)-4-substituted-benzenesulfonamides | nih.gov |

| 2-(4-methoxyphenyl)-1-ethanamine, Benzenesulfonyl chloride | - | N-(4-methoxyphenethyl)benzenesulfonamide | nih.gov |

| N-(4-methoxyphenethyl)benzenesulfonamide, Alkyl/aralkyl halides | LiH, DMF | N-(Alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides | nih.gov |

| 4-Methylbenzenesulfonyl chloride, Allylamine | Aqueous K2CO3 | N-allyl-4-methylbenzenesulfonamide | nsf.gov |

| Benzenesulfonyl chloride, Substituted aromatic amines | Acetone, Pyridine | N-aryl substituted benzenesulphonamide derivatives | researchgate.net |

| Triarylbismuthines, Nitro compounds, Sodium metabisulfite | Copper catalyst, Deep Eutectic Solvent | Sulfonamides | rsc.org |

| Dimethyl acetylenedicarboxylate, Aryl sulfonamide, Isocyanide | Dichloromethane, Room temperature | Sulfonamide-conjugated ketenimines | acs.org |

| Alkylamines, SO2, Alcohols | Electrochemical one-pot synthesis | Enaminyl sulfonate esters | acs.org |

| Benzonitriles, Acetaldoxime | Cu(II) catalyst, Methanol, 65°C | Benzamides | chemicalbook.com |

Functional Group Interconversions and Derivatization Approaches

The chemical architecture of this compound provides a template for a variety of functional group interconversions and derivatization strategies, leading to a diverse array of novel compounds with potential biological activities. A prominent approach involves the use of N-(benzenesulfonyl)cyanamide potassium salts as versatile intermediates. These salts can react with a range of nucleophiles to generate more complex sulfonamide derivatives.

For instance, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized by reacting N-(benzenesulfonyl)cyanamide potassium salts with nucleophiles such as hydrazinecarbodithioic acid esters, 1-substituted carbothioic acid hydrazides, methyl 3-aminothiophene-2-carboxylate, methyl 2-aminobenzoate, 2-aminophenol, or 2-aminothiophenol. tandfonline.com This methodology allows for the introduction of various heterocyclic and substituted aryl moieties, leading to compounds with potential antibacterial properties. tandfonline.com

Similarly, a series of 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized from the reaction of N-(benzenesulfonyl)cyanamide potassium salts with different mercaptoheterocycles. nih.gov This approach has been successful in creating molecular hybrids that incorporate imidazole (B134444) and other heteroaromatic systems. nih.gov

Another notable derivatization involves the reaction of 1-amino-2-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with chalcone (B49325) derivatives. This reaction leads to the formation of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, which have shown pro-apoptotic activity against cancer cells. nih.gov

The following table summarizes various derivatization approaches starting from substituted benzenesulfonamides:

| Starting Material | Reagent(s) | Product Type | Reference |

| N-(Benzenesulfonyl)cyanamide potassium salts | Hydrazinecarbodithioic acid esters, 1-substituted carbothioic acid hydrazides, various aminocarboxylates | 4-Chloro-2-mercaptobenzenesulfonamide derivatives | tandfonline.com |

| N-(Benzenesulfonyl)cyanamide potassium salts | Mercaptoheterocycles (e.g., 1-methyl-1H-imidazole-2-thiol) | 2-Alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives | nih.gov |

| 1-Amino-2-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines | Chalcone derivatives | 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives | nih.gov |

| Sulfanilamide | Acyl chlorides | N-Acylsulfonamides | nih.gov |

| N-Chloro-p-toluenesulfonamide | Acetyl chloride | N-acetyl-4-methyl-benzenesulfonamide | dergipark.org.tr |

These examples underscore the utility of functional group interconversion in expanding the chemical space of substituted benzenesulfonamides, enabling the exploration of their structure-activity relationships for various applications.

Mechanistic Aspects of Sulfonamide Bond Formation Reactions

The synthesis of sulfonamides, including this compound, is fundamentally centered around the formation of a robust sulfur-nitrogen (S-N) bond. The classical and most widely employed method for constructing this bond is the reaction of a sulfonyl chloride with a primary or secondary amine. sigmaaldrich.com This reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant elimination of hydrogen chloride. A base, such as pyridine, is typically added to neutralize the generated HCl. sigmaaldrich.com

Beyond this traditional approach, modern synthetic chemistry has introduced a variety of catalytic methods that offer milder conditions, broader substrate scope, and improved efficiency.

Role of Catalysts and Reaction Conditions

The landscape of sulfonamide synthesis has been significantly advanced by the development of diverse catalytic systems. These catalysts play a crucial role in activating the reactants and facilitating the S-N bond formation under conditions that are often more benign than classical methods.

Transition Metal Catalysis:

Palladium and Copper Catalysis: Bimetallic systems, such as those employing both palladium and copper catalysts, have been developed for the synthesis of sulfonamides from aryl iodides or arylboronic acids and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane adduct with sulfur dioxide). tandfonline.com In some cases, peptide-guided C-H activation using a palladium(II) catalyst has been used for the cyclization of benzosulfonamides. nih.gov

Nickel Catalysis: Photosensitized nickel catalysis has emerged as a powerful tool for the formation of C-N bonds between sulfonamides and aryl electrophiles. nih.gov Mechanistic studies suggest that an energy-transfer mechanism, where C-N bond reductive elimination occurs from a triplet excited Ni(II) complex, is operative. nih.gov

Copper Catalysis: Copper-catalyzed methods are prevalent. For example, a one-step synthesis of sulfonamides from (hetero)arylboronic acids, amines, and DABSO can be catalyzed by Cu(II). tandfonline.com Another approach involves a copper-catalyzed amidation of allylic and benzylic C-H bonds with sulfonamides. rsc.org Synergistic photoredox and copper catalysis can be used to synthesize sulfonamides from various aryl radical precursors and amines. nih.gov

Other Catalytic Systems:

Calcium Triflimide: Calcium triflimide [Ca(NTf2)2] has been shown to act as a Lewis acid catalyst, activating sulfonyl fluorides for nucleophilic attack by amines to form sulfonamides. ub.edu

Ceria Nanoparticles: Nanoceria (CeO2) has demonstrated catalytic activity in the hydrolytic cleavage of sulfonamides, which proceeds via a different mechanism than bond formation but highlights the role of novel materials in sulfonamide chemistry. tandfonline.com

Graphene-Based Nanohybrids: A magnetically retrievable graphene-based nanohybrid (CoFe@rGO) has been used as a heterogeneous catalyst for the synthesis of benzenesulfonamide derivatives through the ring-opening of N-Tosylaziridines with aromatic amines under solvent-free conditions. scispace.com

The following table provides a summary of various catalytic systems used in sulfonamide synthesis:

| Catalyst System | Reactants | Key Features | Reference(s) |

| Palladium/Copper | Aryl iodides/boronic acids, amines, DABSO | Bimetallic catalysis, one-pot synthesis | tandfonline.com |

| Photosensitized Nickel | Sulfonamides, aryl electrophiles | Utilizes light energy, proceeds via an excited state complex | nih.gov |

| Copper(II) | (Hetero)arylboronic acids, amines, DABSO | Wide functional group tolerance | tandfonline.com |

| Calcium triflimide [Ca(NTf2)2] | Sulfonyl fluorides, amines | Lewis acid catalysis, activation of less reactive sulfonyl fluorides | ub.edu |

| Graphene-based (CoFe@rGO) nanohybrid | N-Tosylaziridines, aromatic amines | Heterogeneous, magnetically retrievable, solvent-free conditions | scispace.com |

| Synergetic Photoredox and Copper | Aryl radical precursors, amines, SO2 source | Single-step process at room temperature | nih.gov |

Cleavage and Rearrangement Reactions of Related Sulfonamides

While the sulfonamide bond is generally stable, it can undergo cleavage and rearrangement under specific conditions. These reactions are of significant interest for both mechanistic understanding and synthetic applications, such as the use of sulfonamides as protecting groups or as handles for further functionalization.

Bond Cleavage:

S-N Bond Cleavage: This is a common pathway, often occurring under acidic or basic conditions, or through reductive methods. For example, 40% sulfuric acid in acetic acid has been reported as a mild and selective reagent for the cleavage of aryl sulfonamides. rsc.org Ceria-catalyzed hydrolysis can also lead to S-N bond cleavage. tandfonline.com Electrochemical methods provide a highly chemoselective approach for cleaving sulfonimides to yield sulfonamides, a process that relies on the controlled reduction at a specific potential. nih.gov

C-S Bond Cleavage: Cleavage of the carbon-sulfur bond in aryl sulfonamides has also been observed, particularly under hydrolytic conditions in an acidic environment and at elevated temperatures. tandfonline.com

Reductive Cleavage: Mild and general methods for the reductive cleavage of the N-S bond in secondary sulfonamides have been developed. These methods can generate sulfinates and amines, which can be trapped in situ to access a variety of other medicinally relevant functional groups.

Rearrangement Reactions: Novel rearrangement reactions of aryl and heteroaryl sulfonamides have been reported. brad.ac.uk For example, a nitrogen-to-carbon rearrangement has been shown to produce quaternary unnatural amino acids. brad.ac.uk The steric and electronic properties of the aryl group can influence the outcome of these rearrangements. brad.ac.uk In mass spectrometry studies, the fragmentation of benzenesulfonamides can involve rearrangement of the sulfonyl group prior to cleavage. nih.gov

The study of these cleavage and rearrangement reactions provides valuable insights into the reactivity of the sulfonamide functional group and opens avenues for novel synthetic transformations. acs.org

Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Methylbenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, offering insights into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

For comparison, related structures such as N-(3-chlorophenyl)-4-methylbenzenesulfonamide have been synthesized and characterized, confirming the general regions where aromatic and methyl protons resonate. chemicalbook.com In many sulfonamide derivatives, the aromatic protons are observed in the range of 7.0-8.0 ppm, while the methyl protons are found around 2.4 ppm. rsc.org

Predicted ¹H NMR Data for 3-Chloro-4-methylbenzenesulfonamide (Note: This table is predictive and based on analogous compounds. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 7.2 - 7.8 | Multiplet | 3H |

| -SO₂NH- | Variable (5.0 - 8.0) | Broad Singlet | 1H |

| -CH₃ | ~2.4 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce in public databases. However, based on the analysis of related compounds, the chemical shifts for the carbon atoms can be estimated. The carbon atoms of the benzene (B151609) ring would resonate in the downfield region, typically between 120 and 150 ppm. The carbon attached to the chlorine atom and the carbon bearing the sulfonyl group would have distinct chemical shifts influenced by the electronic effects of these substituents. The methyl carbon would appear at a much higher field, generally around 20-25 ppm.

For instance, in various 4-methylbenzenesulfonamide derivatives, the methyl carbon is consistently observed near 21.5 ppm, and the aromatic carbons span a range from approximately 127 to 144 ppm. rsc.org

Predicted ¹³C NMR Data for this compound (Note: This table is predictive and based on analogous compounds. Actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-S | 140 - 145 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-C | 125 - 140 |

| Aromatic C-H | 120 - 130 |

| -CH₃ | 20 - 22 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule, which is essential for definitive structural assignment.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons. In this compound, this would be particularly useful for assigning the protons on the aromatic ring by identifying their through-bond coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of each proton to its attached carbon atom in the aromatic ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is instrumental in piecing together the molecular structure by showing connections between, for example, the methyl protons and the quaternary carbons of the benzene ring, or the aromatic protons and the carbons of neighboring groups.

While specific 2D NMR data for this compound is not available, these techniques are standard in the characterization of novel sulfonamides. eurjchem.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Key expected vibrational frequencies include:

N-H Stretching: A band in the region of 3200-3300 cm⁻¹ corresponding to the sulfonamide N-H bond.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) will exhibit strong, characteristic asymmetric and symmetric stretching bands, typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is generally observed in the 800-600 cm⁻¹ range.

Studies on similar sulfonamide compounds confirm these general absorption regions. nih.govmdpi.com

Predicted FT-IR Data for this compound (Note: This table is predictive and based on analogous compounds. Actual experimental values may vary.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |

| Asymmetric SO₂ Stretch | 1300 - 1350 | Strong |

| Symmetric SO₂ Stretch | 1150 - 1170 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the S-O symmetric stretch and the vibrations of the aromatic ring. The C-Cl bond should also produce a discernible Raman signal. While specific Raman data for this compound is not documented in the searched literature, analysis of related halogenated and methylated aromatic compounds by FT-Raman spectroscopy has been shown to be a powerful tool for vibrational assignment. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry serves as a cornerstone in the analytical toolkit for the characterization of this compound and its derivatives. This powerful technique provides critical information regarding the molecular weight of these compounds and offers deep insights into their structural composition through the analysis of fragmentation patterns. Different ionization methods and mass analyzers are employed to elucidate the chemical nature of these sulfonamides.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This fragmentation is highly reproducible and creates a characteristic mass spectrum that serves as a molecular fingerprint. For aromatic sulfonamides like this compound, EI-MS provides valuable data for structural elucidation.

The fragmentation of arylsulfonamides under EI-MS conditions often involves several key pathways. A common and significant fragmentation is the cleavage of the S-N bond, which is characteristic of the sulfonamide group. researchgate.net Another frequently observed fragmentation pathway is the extrusion of sulfur dioxide (SO₂), a process that can be influenced by the substitution pattern on the aromatic ring. nih.gov For instance, the presence of electron-withdrawing groups, such as a chlorine atom, can promote the elimination of SO₂. nih.gov

The general fragmentation patterns for sulfonamides include the formation of ions corresponding to the aromatic moieties and the sulfonyl group. researchgate.net For this compound, one would anticipate fragments corresponding to the chloromethylphenyl group and the sulfonylamide group. The study of related sulfonamide derivatives shows that the fragmentation patterns are influenced by the nature and position of substituents on the aromatic rings. nih.govresearchgate.net For example, the fragmentation of PCB TCE sulfate (B86663) diesters, which also contain a sulfonyl group, shows characteristic losses from the sulfate moiety, and the pattern is dependent on the degree of chlorination. nih.gov

It is important to note that while EI-MS provides detailed structural information through fragmentation, the molecular ion peak may sometimes be weak or absent due to the high energy of the ionization process. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This technique is crucial for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound (C₇H₈ClNO₂S), the theoretical exact mass can be calculated with high precision. HRMS analysis provides an experimental mass value that can be compared to the theoretical value, typically with a mass accuracy in the parts-per-million (ppm) range. This level of accuracy provides a high degree of confidence in the assigned molecular formula.

HRMS is particularly valuable in the study of complex mixtures and in the identification of unknown compounds, such as metabolites or degradation products of sulfonamides. researchgate.net The high resolving power of HRMS allows for the separation of ions with very similar m/z values, which is often necessary in complex sample matrices. In recent years, HRMS coupled with techniques like ultra-high-performance liquid chromatography (UHPLC-HRMS) has become a powerful platform for the screening and quantification of a wide range of drugs, including sulfonamides, in various samples. nih.govresearchgate.net The ability to obtain exact mass measurements for both the parent ion and its fragment ions (in MS/MS experiments) further enhances the confidence in structural assignments. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique is unparalleled in its ability to reveal the precise molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the crystal packing.

Crystal Data and Unit Cell Parameters

The crystal structure of this compound and its derivatives has been the subject of several crystallographic studies. These studies reveal the fundamental parameters of the crystal lattice, including the crystal system, space group, and the dimensions of the unit cell. This data is essential for understanding the packing of molecules in the crystal.

The following table summarizes the crystal data for some related sulfonamide derivatives:

| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| N-(3-Chlorophenyl)-4-methylbenzenesulfonamide nih.gov | C₁₃H₁₂ClNO₂S | Monoclinic | P2₁/c | 9.774(1) | 13.589(1) | 10.066(1) | 91.952(8) | 1336.2(2) | 4 |

| N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide nih.gov | C₁₃H₁₁Cl₂NO₂S | Monoclinic | P2₁/c | 9.543(1) | 13.628(2) | 10.893(1) | 94.85(1) | 1411.6(3) | 4 |

| 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide nih.gov | C₁₂H₉Cl₂NO₂S | Monoclinic | P2₁/c | 9.378(2) | 13.478(3) | 10.251(2) | 90.48 | 1295.6(5) | 4 |

| 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate nih.govresearchgate.net | C₁₄H₁₂ClNO₃S·H₂O | Orthorhombic | Pbca | 5.0148(6) | 12.864(2) | 46.314(5) | 90 | 2987.7(7) | 8 |

| 4-Chloro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide nih.gov | C₁₃H₁₁Cl₂NO₂S | Monoclinic | P2₁/c | 7.9757(7) | 11.3472(8) | 15.569(1) | 91.490(8) | 1408.55(18) | 4 |

This data illustrates that minor changes in the molecular structure, such as the position of a chloro or methyl group, can lead to variations in the unit cell parameters and crystal packing.

Molecular Conformation and Torsion Angle Analysis within the Sulfonylamide Moiety

In many sulfonamide derivatives, the molecule is twisted at the sulfur atom. nih.govnih.gov The C—SO₂—NH—C torsion angle is a critical parameter that describes this twist. For example, in N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide, this torsion angle is 64.3(4)°. nih.gov In 4-chloro-N-(3-chlorophenyl)benzenesulfonamide, the corresponding torsion angle is -58.4(3)°. nih.gov The conformation of the N-H bond relative to substituents on the adjacent aromatic ring is also an important feature. nih.govnih.gov

The dihedral angle between the two aromatic rings is another significant conformational parameter. This angle can vary considerably depending on the substitution pattern. For instance, in N-(3-chlorophenyl)-4-methylbenzenesulfonamide, the dihedral angle is 73.7(1)°, while in N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide, it is 82.5(1)°. nih.govnih.gov

The following table presents key torsion and dihedral angles for some related sulfonamide derivatives:

| Compound | C—SO₂—NH—C Torsion Angle (°) | Dihedral Angle between Rings (°) |

| N-(3-Chlorophenyl)-4-methylbenzenesulfonamide nih.gov | - | 73.7(1) |

| N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide nih.gov | 64.3(4) | 82.5(1) |

| 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide nih.gov | -58.4(3) | 77.1(1) |

| 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate nih.govscienceopen.com | -70.67(55) | 84.4(2) |

| 4-Chloro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide nih.gov | 80.1(3) | 70.9(1) |

These variations in torsion and dihedral angles highlight the conformational flexibility of the sulfonamide linkage and its sensitivity to the electronic and steric effects of substituents.

Supramolecular Interactions: Hydrogen Bonding Networks and Crystal Packing Motifs

The solid-state architecture of this compound and its derivatives is dictated by a variety of non-covalent interactions. acs.orgresearchgate.net Hydrogen bonds, particularly those involving the sulfonamide group, play a pivotal role in the formation of well-defined supramolecular structures. acs.orgresearchgate.net

The N-H group of the sulfonamide acts as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group (S=O) are effective hydrogen bond acceptors. This donor-acceptor capability frequently leads to the formation of hydrogen-bonded dimers, chains, or more complex networks. nih.govnih.govnih.gov For example, in the crystal structures of N-(3-chlorophenyl)-4-methylbenzenesulfonamide and N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide, molecules are linked by pairs of N—H···O hydrogen bonds to form inversion-related dimers. nih.govnih.gov

The analysis of crystal packing reveals how these intermolecular forces guide the self-assembly of molecules into ordered, three-dimensional lattices. acs.orgacs.org The study of these supramolecular motifs is crucial for understanding the physical properties of the solid material and for the rational design of new crystalline materials with desired properties. illinois.edursc.org

Influence of Substituents on Crystal Structures and Intermolecular Forces

The three-dimensional architecture of benzenesulfonamides in the solid state is profoundly influenced by the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen. These substituents modulate the molecule's steric and electronic properties, which in turn dictate the hierarchy and geometry of intermolecular forces, including hydrogen bonds, π-interactions, and weaker van der Waals forces. The resulting crystal packing arrangements are a direct consequence of this delicate balance of interactions.

A predominant and structurally directing interaction in the crystals of primary and secondary sulfonamides is the hydrogen bond involving the acidic sulfonamide proton (N-H) and an oxygen atom of the sulfonyl group (S=O). This interaction frequently leads to the formation of robust, centrosymmetric dimers. researchgate.net A pertinent example is N-(3-chlorophenyl)-4-methylbenzenesulfonamide, a derivative of the title compound. In its crystal structure, molecules form inversion-related dimers through pairs of N—H⋯O hydrogen bonds. researchgate.netnih.gov This recurring structural motif is a cornerstone of sulfonamide crystal engineering. The two benzene rings in this molecule are tilted by 73.7 (1)°, a dihedral angle that is sensitive to the electronic and steric demands of the substituents. nih.gov

In the absence of strong N-H donors, or in the presence of competing functional groups, other weak interactions become structurally significant. C—H⋯O and C—H⋯π interactions can guide the assembly of molecules into more complex three-dimensional networks. nih.gov In N-allyl-4-methylbenzenesulfonamide, for example, the primary N—H⋯O hydrogen bonds create centrosymmetric dimers, which are then further linked into ribbons by offset π–π stacking interactions between the aromatic rings. nih.gov This illustrates how a combination of forces collaborates to build the final supramolecular structure.

The steric bulk of a substituent plays a crucial role. Larger groups can physically hinder the formation of the typical hydrogen-bonded dimers, forcing the molecules to adopt alternative packing arrangements that may be less thermodynamically stable. This highlights the competition between the drive to form strong hydrogen bonds and the necessity of efficient space filling in the crystal lattice.

The data presented in the following tables provide a comparative look at the structural parameters of related benzenesulfonamide (B165840) derivatives, illustrating the tangible effects of substituent changes on their crystal structures.

Table 1: Comparative Crystallographic Data for Selected Benzenesulfonamide Derivatives This interactive table allows for the comparison of key crystallographic parameters, showing how different substituents affect the unit cell and molecular conformation.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (rings) (°) | Ref. |

| N-(3-chlorophenyl)-4-methylbenzenesulfonamide | C₁₃H₁₂ClNO₂S | Monoclinic | P2₁/c | 9.774 | 13.589 | 10.066 | 91.952 | 73.7 | nih.gov |

| N-allyl-4-methylbenzenesulfonamide | C₁₀H₁₃NO₂S | Monoclinic | P2₁/c | 10.513 | 5.700 | 19.141 | 102.73 | N/A | nih.gov |

| 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate | C₁₄H₁₂ClNO₃S·H₂O | Orthorhombic | Pbca | 5.0148 | 12.864 | 46.314 | 90 | 84.4 | researchgate.net |

| N'-(4-chlorophenyl)(phenyl)methylidene-4-methylbenzenesulfonohydrazide | C₂₀H₁₇ClN₂O₂S | Monoclinic | P2₁/c | 12.6808 | 9.3857 | 16.3974 | 106.187 | 20.12, 78.43 | researchgate.net |

Table 2: Dominant Intermolecular Forces in Substituted Sulfonamide Crystals This table outlines the primary non-covalent interactions observed in the crystal structures of various sulfonamide derivatives, linking substituents to specific supramolecular motifs.

| Compound Name | Key Substituents | Dominant Intermolecular Forces | Resulting Supramolecular Motif | Ref. |

| N-(3-chlorophenyl)-4-methylbenzenesulfonamide | -Cl (meta), -CH₃ (para) | N—H⋯O hydrogen bonds | Centrosymmetric dimers | researchgate.netnih.gov |

| N-allyl-4-methylbenzenesulfonamide | -CH₃ (para), -allyl (on N) | N—H⋯O hydrogen bonds; offset π–π interactions | Dimers linked into ribbons | nih.gov |

| 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | -CH₃ (para), -benzyl (on N) | N—H⋯O hydrogen bonds; C—H⋯π interactions | Hydrogen-bonded ribbons linked into a 3D network | nih.goviucr.org |

| 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate | -Cl (para), -benzoyl (on N) | N—H⋯O, O—H⋯O hydrogen bonds | Layers in the ab plane | researchgate.net |

Computational and Theoretical Chemistry Studies of 3 Chloro 4 Methylbenzenesulfonamide and Its Derivatives

Density Functional Theory (DFT) and Ab Initio Quantum Chemical Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, enabling the investigation of the electronic structure of many-body systems. Its application to 3-Chloro-4-methylbenzenesulfonamide and its derivatives allows for a detailed exploration of their fundamental chemical characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of this compound, such as N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to obtain the optimized molecular structure. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

Experimental validation of these theoretical structures often comes from X-ray crystallography. For instance, the crystal structure of N-(3-Chlorophenyl)-4-methylbenzenesulfonamide, a closely related compound, reveals a dihedral angle of 73.7(1)° between the two benzene (B151609) rings. nih.govnih.gov The conformation of the N-H bond is observed to be anti to the 3-chloro group in the aniline (B41778) benzene ring. nih.govnih.gov Such experimental data are crucial for benchmarking the accuracy of the computational methods used.

Table 1: Selected Experimental Geometric Parameters for N-(3-Chlorophenyl)-4-methylbenzenesulfonamide

| Parameter | Value |

| Dihedral Angle (Benzene Rings) | 73.7 (1)° |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.netirjweb.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.govaimspress.com

For a derivative, N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide, the HOMO-LUMO energy gap has been calculated to understand its reactivity. researchgate.net From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | 0.08657 |

Theoretical data for a derivative, Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, from nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In derivatives of this compound, the MEP surface reveals that the negative potential is typically localized over the electronegative oxygen and nitrogen atoms of the sulfonamide group, as well as the cyano groups in substituted derivatives. researchgate.netnih.gov The positive potential is generally found around the hydrogen atoms. nih.gov This information is crucial for understanding intermolecular interactions, including hydrogen bonding. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of intramolecular charge transfer and hyperconjugative interactions. These interactions, which involve the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, contribute significantly to the stability of the molecule.

For derivatives of this compound, NBO analysis can elucidate the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization within the molecule. This analysis can quantify the stabilization energies associated with hyperconjugative interactions, providing a deeper understanding of the electronic factors that govern the molecule's structure and reactivity.

Prediction of Spectroscopic Properties (IR, UV-Vis, NMR) and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. The calculated vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. researchgate.netnih.gov

For N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide, theoretical IR and NMR spectra have been calculated and compared with experimental results, showing good agreement. researchgate.net The vibrational assignments are made based on the calculated potential energy distribution (PED). chemrxiv.org

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Derivative

| Spectroscopic Data | Experimental | Calculated |

| Key IR peak (cm-1) | Example: 1670 | Example: 1625-1400 |

| 1H NMR (ppm) | Example: 8.306 - 7.235 | Example: 9.0368 - 6.8397 (DFT) |

| UV-Vis λmax (nm) | Varies with solvent | Varies with solvent |

Data for related compounds from researchgate.netprensipjournals.com

Solvation Effects on Electronic and Spectroscopic Properties using TD-DFT

The properties of a molecule can be significantly influenced by its environment, particularly in solution. Time-Dependent Density Functional Theory (TD-DFT) combined with a polarizable continuum model (PCM) is a common approach to study the effects of a solvent on the electronic and spectroscopic properties of a molecule. researchgate.netchemrxiv.org

For derivatives of this compound, TD-DFT calculations have been performed in various solvents to predict the UV-Vis absorption spectra. researchgate.net These calculations can reveal how the solvent polarity affects the energies of the electronic transitions and can help in understanding the solvatochromic behavior of the compound. The inclusion of explicit solvent molecules in the computational model can further improve the accuracy of the predicted spectra, especially for systems where specific solute-solvent interactions like hydrogen bonding are important. chemrxiv.org

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a biological macromolecule, such as a protein.

Molecular docking studies on benzenesulfonamide (B165840) derivatives have been instrumental in elucidating their binding modes with various protein targets, most notably carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological and pathological processes. These studies predict how derivatives of this compound might orient themselves within the active site of a target protein.

The sulfonamide group is a key feature, often acting as a zinc-binding group in the active site of metalloenzymes like CAs. The core benzenesulfonamide moiety typically anchors the molecule within the binding pocket, while its substituents dictate the binding affinity and selectivity. For instance, in studies of benzenesulfonamide inhibitors of carbonic anhydrase, the sulfonamide anion coordinates with the zinc ion in the active site. The aromatic ring of the benzenesulfonamide engages in van der Waals interactions with hydrophobic residues of the active site.

The binding affinities of benzenesulfonamide derivatives can vary significantly based on their substitution patterns. The following table showcases the binding affinities (in terms of inhibition constant Ki or dissociation constant Kd) of some representative benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. While not specific to this compound, this data illustrates the range of potencies that can be achieved with this class of compounds.

| Compound | Target Isoform | Binding Affinity (Ki/Kd) |

| 4-Fluorobenzenesulfonamide derivative 18 | hCA I | 24.6 nM (Ki) mdpi.com |

| 4-Bromobenzenesulfonamide derivative | hCA I | Potent inhibitor mdpi.com |

| 2-Hydroxybenzenesulfonamide derivative 24 | hCA I | 138.4 nM (Ki) mdpi.com |

| 4-Bromo-2-hydroxyphenyl derivative 35 | hCA XII | 7.2 nM (Ki) mdpi.com |

| Phenyl-substituted aminoketone 10 | hCA I | 3.1 µM (Kd) mdpi.com |

| Phenyl-substituted aminoketone 10 | hCA II | 0.14 µM (Kd) mdpi.com |

| 4-Chlorophenyl-substituted aminoketone 12 | hCA I | 6.2 nM (Kd) mdpi.com |

| Phenyl-substituted Schiff base 2 | hCA II | 16 µM (Kd) mdpi.com |

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's binding site that are essential for ligand recognition and binding. For benzenesulfonamide derivatives targeting carbonic anhydrases, a consistent set of interactions is often observed.

The sulfonamide group's nitrogen atom typically forms a hydrogen bond with the hydroxyl group of a threonine residue (e.g., Thr199 in hCA II), while one of the sulfonyl oxygens can accept a hydrogen bond from the backbone amide of the same residue. nih.gov The aromatic ring of the benzenesulfonamide can form π-π stacking interactions with aromatic residues like phenylalanine (e.g., Phe131 in hCA II) or histidine (e.g., His94). nih.govnih.gov Furthermore, the substituents on the benzene ring can form additional hydrogen bonds or hydrophobic interactions with other residues, enhancing binding affinity and conferring selectivity. For example, a carboxylic group on a substituent might interact with polar residues like asparagine (e.g., Asn62 and Asn67). nih.gov

The table below lists some of the critical amino acid residues that have been identified through docking studies to interact with benzenesulfonamide inhibitors in the active site of human carbonic anhydrase II.

| Interacting Residue | Type of Interaction |

| Gln92 | van der Waals, Hydrogen Bonding nih.govnih.gov |

| His94 | π-π stacking mdpi.com |

| Val121 | van der Waals nih.gov |

| Phe131 | van der Waals, π-π stacking nih.govnih.gov |

| Leu198 | van der Waals nih.gov |

| Thr199 | Hydrogen Bonding nih.govnih.gov |

| Thr200 | van der Waals nih.gov |

| Asn62 | Hydrogen Bonding nih.govmdpi.com |

| Asn67 | Hydrogen Bonding nih.gov |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Molecular docking is a primary tool for structure-based virtual screening.

In the context of this compound and its analogs, virtual screening can be employed to identify new lead compounds with potential therapeutic applications. For instance, a library of benzenesulfonamide derivatives can be screened against the three-dimensional structure of a target protein, such as cyclooxygenase-2 (COX-2), another enzyme target for which benzenesulfonamide-containing compounds have shown inhibitory activity. nih.gov The screening process filters out compounds with poor predicted binding affinities or unfavorable binding poses, prioritizing a smaller, more manageable number of candidates for experimental testing. This approach significantly reduces the time and cost associated with the early stages of drug discovery. youtube.com

Similarly, virtual screening can be used to repurpose existing drugs by screening libraries of approved pharmaceuticals against a new target of interest. mdpi.com This strategy can accelerate the development of new therapies for various diseases.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be broadly categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape).

For benzenesulfonamide derivatives, a variety of descriptors can be calculated to build a predictive QSAR model. These can include:

Topological descriptors: These 2D descriptors describe the connectivity of atoms in a molecule. Examples include molecular connectivity indices (e.g., chi indices) and Kier's shape indices (e.g., kappa indices), which have been used to model the antimicrobial activity of substituted benzamides. nih.gov

Electronic descriptors: These describe the electronic properties of a molecule, such as the distribution of charges and the energies of molecular orbitals. The Hammett constant (σ) is a classic electronic descriptor used for substituted aromatic compounds. fao.org

Hydrophobic descriptors: These quantify the hydrophobicity of a molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic binding pockets. The logarithm of the partition coefficient (logP) and the hydrophobic substituent constant (π) are common examples. fao.org

Steric descriptors: These describe the size and shape of a molecule. Molar refractivity (MR) is a commonly used steric descriptor.

The following table provides examples of molecular descriptors that can be calculated for QSAR studies of benzenesulfonamide derivatives.

| Descriptor Class | Example Descriptors |

| Topological | Molecular Connectivity Indices (χ), Kier's Shape Indices (κ), Topological Polar Surface Area (TPSA) nih.govijpsr.com |

| Electronic | Hammett Constant (σ), Partial Charges, Dipole Moment fao.org |

| Hydrophobic | LogP, Hydrophobic Constant (π) fao.org |

| Steric | Molar Refractivity (MR), Molecular Volume |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges |

Once the molecular descriptors are calculated for a series of compounds with known biological activities, statistical methods are used to develop a mathematical equation that relates the descriptors to the activity. Multiple Linear Regression (MLR) is a commonly used technique to build a linear QSAR model.

For example, a QSAR study on para-substituted aromatic sulfonamides as carbonic anhydrase II inhibitors used stepwise regression to derive a model. nih.gov The resulting equation would take the form:

Biological Activity = c0 + c1 * Descriptor1 + c2 * Descriptor2 + ...

where c0, c1, c2, etc., are coefficients determined by the regression analysis. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q² or R²cv), which measures the model's predictive ability. nih.gov A good QSAR model will have high values for both R² and q².

These predictive models are valuable tools in medicinal chemistry. They can be used to estimate the biological activity of newly designed compounds before they are synthesized, allowing chemists to prioritize the synthesis of the most promising candidates and to rationally design molecules with improved activity.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the conformational flexibility and dynamic behavior of molecules over time. By simulating the atomic motions of a system, MD provides insights into the accessible conformations, the energy landscapes of molecular transitions, and the nature of intramolecular and intermolecular interactions that govern the molecule's behavior in different environments. nih.gov

In the context of this compound and its derivatives, MD simulations can elucidate the flexibility of the molecule, particularly the rotational freedom around the S-N bond and the orientation of the aromatic rings. The simulations track the trajectory of each atom by solving Newton's equations of motion, allowing for the analysis of various dynamic properties. Key parameters such as dihedral angles, bond lengths, and the stability of hydrogen bonds are monitored throughout the simulation to understand the molecule's preferred shapes and how it interacts with its surroundings. nih.gov

The simulations can also reveal the dynamic nature of intermolecular interactions. For example, the N-H···O hydrogen bonds that often lead to the formation of dimers in the crystalline state can be studied for their strength and persistence in different environments. nih.govnih.gov By analyzing the trajectories, researchers can understand the stability of these dimers and the conditions under which they might dissociate, which is crucial for understanding the molecule's behavior in biological or chemical systems. mdpi.com

Table 1: Key Conformational Parameters in Benzenesulfonamide Derivatives from Crystallographic Data

| Compound Name | Key Torsion/Dihedral Angle | Value (°) | Reference |

|---|---|---|---|

| N-(3-Chloro-phenyl)-4-methyl-benzenesulfonamide | Dihedral angle between benzene rings | 73.7(1) | nih.gov |

| 4-Chloro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide | Torsion angle of the C—SO2—NH—C segment | 80.1(3) | nih.gov |

Hirshfeld Surface Analysis for Visualizing Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comrsc.org By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules, the Hirshfeld surface provides a unique and detailed picture of the molecular environment. mdpi.com This method is invaluable for understanding the packing of molecules in a crystal and the nature of the forces holding them together.

The Hirshfeld surface is typically mapped with various properties, most commonly the normalized contact distance (dnorm). The dnorm value is calculated from the distances of any surface point to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms.

Red spots on the dnorm surface indicate close contacts with neighboring molecules, representing strong interactions such as hydrogen bonds, where the distance is shorter than the sum of the van der Waals radii.

Blue spots indicate longer contacts.

White areas represent contacts with distances approximately equal to the van der Waals radii. nih.gov

This visual representation allows for the immediate identification of significant intermolecular interactions. For sulfonamide derivatives, Hirshfeld analysis frequently highlights the importance of N–H…O hydrogen bonds, which appear as distinct red regions on the dnorm surface. researchgate.net

Complementary to the 3D surface is the 2D fingerprint plot, which is a histogram of (di, de) pairs over the entire Hirshfeld surface. These plots provide a quantitative summary of the intermolecular contacts. Different types of interactions appear as characteristic patterns in the fingerprint plot, allowing for their separation and quantification. For example, sharp spikes are typical for strong hydrogen bonds, while more diffuse regions can correspond to van der Waals forces or C-H···π interactions. mdpi.comresearchgate.net

Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Sulfonamide Derivative

| Interaction Type | Contribution (%) | Description | Reference |

|---|---|---|---|

| H···H | 45.7 | Represents contacts between hydrogen atoms, contributing significantly to van der Waals forces. | researchgate.net |

| O···H / H···O | 18.6 | Primarily represents N-H···O and C-H···O hydrogen bonds, crucial for forming dimers and chains. | researchgate.net |

| C···H / H···C | 10.5 | Indicates van der Waals interactions and weak hydrogen bonds involving carbon atoms. | researchgate.net |

| Cl···H / H···Cl | 8.5 | Contacts involving chlorine atoms, contributing to the overall packing. | researchgate.net |

| C···C | 5.3 | Suggests the presence of π-π stacking interactions between aromatic rings. | researchgate.net |

Structure Activity Relationship Sar Studies of 3 Chloro 4 Methylbenzenesulfonamide Derivatives

Impact of Substituent Position and Nature on Biological Efficacy

Impact of Substituent Position and Nature on Biological Efficacy

The placement and chemical properties of substituents on the benzenesulfonamide (B165840) core are critical determinants of biological efficacy. Studies have shown that modifying these features can drastically alter a compound's potency and selectivity.

Halogen atoms, such as chlorine and fluorine, play a significant role in the biological activity of benzenesulfonamide derivatives. The presence of a halogen can influence the orientation of the benzene (B151609) ring within a biological target, thereby affecting binding affinity and selectivity. nih.gov For example, in a series of 2-chloro/bromo-benzenesulfonamide inhibitors, the halogen atom was crucial for orienting the ring in the active site of carbonic anhydrase (CA) isoforms. nih.gov

The introduction of halogens can also enhance antimicrobial and fungicidal properties. For instance, N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide demonstrated an 82% inhibition of Phytophthora infestans growth. biointerfaceresearch.com Further studies on antimicrobial peptides have shown that halogenation can enhance in vitro and in vivo antimicrobial efficacy by 1 to 8-fold and improve proteolytic stability. nih.gov In some cases, compounds with a greater number of chlorine atoms exhibit higher insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com

The addition of methyl, alkyl, aryl, and heteroaryl groups to the benzenesulfonamide scaffold is a key strategy for modulating potency and selectivity. These substituents, often referred to as the "tail," are crucial for achieving isoform-selective inhibition. nih.gov

Research on metallo-β-lactamase (MβL) ImiS inhibitors revealed that meta-substituted benzenesulfonamides had significantly higher inhibitory potency (IC₅₀ < 1 μM) compared to ortho- and para-substituted analogs (IC₅₀ = 2.7–9.3 μM). nih.gov The electronic and lipophilic environment created by different substituents on a phenylamide grafted onto the benzenesulfonamide molecule can manipulate the activity. nih.gov

In the context of carbonic anhydrase inhibitors, the introduction of thiazole (B1198619) and methyl pyrimidine (B1678525) substitutions on the benzenesulfonamide ring of coumarin (B35378) derivatives enhanced their anticancer and CA inhibition activities. mdpi.com Similarly, 1,3,5-triazine-based benzenesulfonamides with amino acid substituents have emerged as a promising structural motif for potent hCA inhibition. nih.gov For antileishmanial agents, substituents at the 5-position of the benzenesulfonamide ring were found to be highly tolerable, suggesting this position points towards the solvent and can be modified to improve properties like metabolic stability. rsc.org

Modifications to the sulfonylamide linker and its side chains are pivotal for optimizing the biological activity of these derivatives. The linker region's flexibility and chemical nature can significantly impact how the molecule interacts with its target.

For instance, in the development of selective EP1 receptor antagonists, optimization of the linker between a phenyl moiety and a carboxylic acid residue was a key focus. researchgate.net Studies on pyrrole/imidazole (B134444) polyamides, which are DNA-binding agents, showed that a C-3 aliphatic linker attached to an aromatic group via an oxime linkage enhanced the compound's potency. caltech.edu The use of an oxime linkage between the polyamide terminus and an aromatic tail resulted in an approximately 20-fold increase in potency for regulating gene expression. caltech.edu In another study, sulfonamides containing an aliphatic side chain exhibited greater cytotoxicity compared to those with an aromatic ring on the 4β-sulfonamide substituent. nih.gov

Correlation between Specific Structural Features and Enzyme Inhibition Profiles

The structural features of 3-Chloro-4-methylbenzenesulfonamide derivatives directly correlate with their ability to inhibit specific enzymes. The sulfonamide group itself is a well-established zinc-binding group, making these compounds potent inhibitors of metalloenzymes like carbonic anhydrases (CAs) and metallo-β-lactamases (MβLs). nih.govnih.gov

The orientation of substituents dictates selectivity among different enzyme isoforms. For CAs, selectivity for isoforms like CA VII, CA IX, CA XII, or CA XIV can be achieved by varying the "tail" substituents, which consist of aryl- or alkyl-groups attached through sulfanyl (B85325) or sulfonyl groups. nih.gov For instance, certain coumarin benzenesulfonamide derivatives showed strong and selective inhibition against hCA II and hCA IX isoforms. mdpi.com

In the case of MβL ImiS, the position of substitution on the phenyl ring is critical. Meta-substituted benzenesulfonamides were found to be significantly more potent inhibitors than their ortho- or para- counterparts. nih.gov The most potent compound in one study, 2g (a meta-substituted derivative), exhibited an IC₅₀ of 0.11 μM and a partially mixed inhibition mode. nih.gov

The table below illustrates the inhibitory activity of various benzenesulfonamide derivatives against different enzymes.

| Compound Class | Enzyme Target | Key Structural Features | Observed Activity | Reference |

| Coumarin Benzenesulfonamides | Carbonic Anhydrases (hCA II, hCA IX) | Pyrimidine and di-tert-butyl substitutions | IC₅₀ values of 0.063 µM and 0.124 µM | mdpi.com |

| Meta-substituted Benzenesulfonamides | Metallo-β-lactamase (ImiS) | Substituent at the meta-position | IC₅₀ values < 1 μM (significantly more potent than ortho/para) | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-Lipoxygenase (12-LOX) | 2-hydroxy-3-methoxybenzylamino group | Nanomolar potency and high selectivity | nih.gov |

| Phenyl-substituted sulfonamides | α-Glucosidase | Unsubstituted phenyl ring | IC₅₀ of 19.39 μM (more potent than acarbose) | rsc.org |

SAR in Modulating Cellular Pathways and Biological Responses

The antimicrobial action of sulfonamides, for example, stems from their structural similarity to p-aminobenzoic acid (PABA). This allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid biosynthesis in bacteria. nih.gov By blocking this pathway, they inhibit microbial growth. nih.gov

In cancer research, certain sulfonamide derivatives have been shown to modulate gene expression. Pyrrole/imidazole polyamides containing sulfonamide-like modifications can bind to the minor groove of DNA and regulate the expression of specific genes, such as the vascular endothelial growth factor (VEGF). caltech.edu

Furthermore, specific derivatives have demonstrated effects on cellular signaling pathways. Optimized 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives inhibit PAR-4 induced aggregation and calcium mobilization in human platelets and reduce the production of the signaling molecule 12-HETE in pancreatic β-cells, indicating their potential in thrombosis and diabetes. nih.gov

Optimization Strategies Derived from SAR Data for Enhanced Activity and Specificity

The wealth of SAR data has enabled rational design and optimization strategies to create derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

A primary strategy involves modifying the "tail" portion of the molecule. For EP1 receptor antagonists, structural optimization was performed to not only increase affinity for the target but also to reduce inhibitory activity against cytochrome P450 isozymes, thereby minimizing potential drug interactions. researchgate.netnih.gov

Another key strategy is the exploration of substituent positions. As seen with MβL inhibitors, moving a substituent from the para- or ortho- position to the meta- position on the benzenesulfonamide ring led to a significant increase in inhibitory activity. nih.gov This highlights the importance of positional scanning in lead optimization.

Ligand-based design is another powerful approach. This involves creating novel derivatives based on the known structural and functional properties of existing drugs to improve therapeutic attributes while potentially overcoming resistance mechanisms. nih.gov For antileishmanial agents, a "hit-to-lead" optimization process identified a solvent-exposed area on the molecule that could be modified with linkers to probe the mechanism of action without losing potency. rsc.org

The table below summarizes optimization strategies for benzenesulfonamide derivatives.

| Optimization Goal | Strategy | Example | Outcome | Reference |

| Enhance Potency | Modify linker and tail | Use of an oxime linkage in polyamide tail | ~20-fold increase in potency | caltech.edu |

| Improve Selectivity | Vary tail substituents | Design of benzenesulfonamides with specific aryl/alkyl tails | Selective inhibition of CA isoforms VII, IX, XII, or XIV | nih.gov |

| Increase Activity | Alter substituent position | Move substituent from para/ortho to meta position | Order of magnitude higher potency against ImiS | nih.gov |

| Reduce Off-Target Effects | Structural optimization of side chains | Modify N-phenylheteroarylsulfonamides | Reduced inhibition of cytochrome P450 enzymes | researchgate.netnih.gov |

| Overcome Resistance | Ligand-based design | Creation of novel sulfonamide scaffolds | Development of derivatives with activity against resistant bacteria | nih.gov |

Mechanistic Investigations of Biological Activity in Vitro Studies of 3 Chloro 4 Methylbenzenesulfonamide Derivatives

Enzyme Inhibition Studies

Human Carbonic Anhydrase (hCA) Isoform Selectivity and Potency (hCA I, II, IX, XII)